molecular formula C20H19NO6 B2366600 [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate CAS No. 1100754-33-3

[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate

Cat. No. B2366600
CAS RN: 1100754-33-3
M. Wt: 369.373
InChI Key: RWZBEMZTEGTDNM-UHFFFAOYSA-N
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Description

[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate involves the inhibition of enzymes that play a crucial role in various biological processes. It has been found to bind to the active site of these enzymes, thereby preventing their activity and leading to cell death in cancer cells.
Biochemical and Physiological Effects:
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

The advantages of using [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate in lab experiments include its potent inhibitory activity against enzymes, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, its limitations include the need for further studies to determine its efficacy and safety in vivo and its potential toxicity.

Future Directions

There are several future directions for the research on [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate. These include:
1. Further studies to determine its efficacy and safety in vivo.
2. Investigation of its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
3. Development of new derivatives of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate with improved potency and selectivity.
4. Investigation of its potential as a tool for studying the role of enzymes in various biological processes.
In conclusion, [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate is a synthetic compound with potential applications in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy and safety in vivo and its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-formylbenzoic acid with N-Boc-phenylalanine methyl ester in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then deprotected using trifluoroacetic acid (TFA) to yield the final compound.

Scientific Research Applications

[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate has shown promising results in various scientific research applications. It has been found to exhibit potent inhibitory activity against several enzymes, including cathepsin B, cathepsin L, and caspase-3. This makes it a potential candidate for the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

[2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-26-20(25)17(11-14-5-3-2-4-6-14)21-18(23)13-27-19(24)16-9-7-15(12-22)8-10-16/h2-10,12,17H,11,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZBEMZTEGTDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate

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